![molecular formula C10H9BrN2OS B070150 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 189011-00-5](/img/structure/B70150.png)
4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, typically involves the cyclization of thiourea with brominated phenyl compounds. This process can lead to various thiazole compounds with potential anticonvulsant activities as explored by Raj and Narayana (2006) and others in the field (Raj & Narayana, 2006).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized using techniques such as NMR, IR, and X-ray crystallography. These analyses reveal the compound's planar structure and provide insights into its electronic properties, as demonstrated in various studies on similar compounds, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Du & Wu, 2020).
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 1,3-Thiazoles : Crosslinked sulfonated polyacrylamide (Cross-PAA-SO3H) attached to nano-Fe3O4 has been used as a catalyst for synthesizing 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives, including 4-methoxyphenacyl bromide, which is related to 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine. This method provides an efficient, atom-economical, and straightforward route for synthesizing 1,3-thiazoles (Shahbazi-Alavi et al., 2019).
One Step Synthesis : A smooth one-step synthesis of related 1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, characterizing the newly prepared compounds through analytical and spectral analysis, highlights the efficient production of thiazole derivatives (Vijaya Raj & Narayana, 2006).
Synthesis of Thiazol-2-amine Derivatives : The synthesis of 4-(6-Methoxynaphthalen-2-yl)thiazol-2-amine from 2-bromo-1-(6-methoxy-naphthalen-2-yl)alkyl-1-one and thiourea demonstrates the versatility in creating various thiazol-2-amine derivatives, including those with 4-methoxy groups (Ai, 2008).
Applications in Medical and Biological Research
Anticancer Activity : Synthesis of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, which includes a methoxyphenyl component similar to 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine, has been explored for anticancer activity against various human cancer cell lines (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Activity : The synthesis and evaluation of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, which includes derivatives of thiazol-2-amine, for potent anthelmintic and antibacterial activities, provide insights into the biological applications of these compounds (Bhandari & Gaonkar, 2016).
Miscellaneous Applications
Corrosion Inhibition : Studies on the corrosion inhibition performances of various thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, through density functional theory (DFT) calculations and molecular dynamics simulations, indicate the potential application of these compounds in protecting metals against corrosion (Kaya et al., 2016).
Functional Modification in Polymer Science : Research on radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified with 2-aminothiazole among other compounds, and their enhanced antibacterial and antifungal activities, showcases the use of thiazole derivatives in polymer science for medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSACNUWIZRJGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353630 |
Source
|
Record name | 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |
CAS RN |
189011-00-5 |
Source
|
Record name | 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.